Sodium ferrous citrate

Description

Properties

CAS No. |

43160-25-4 |

|---|---|

Molecular Formula |

C12H10FeNa4O14 |

Molecular Weight |

526.00 g/mol |

IUPAC Name |

tetrasodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+) |

InChI |

InChI=1S/2C6H8O7.Fe.4Na/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;/q;;+2;4*+1/p-6 |

InChI Key |

JHYAVWJELFKHLM-UHFFFAOYSA-H |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+].[Na+].[Fe+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Sodium Ferrous Citrate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium ferrous citrate (B86180), a key active pharmaceutical ingredient in the treatment of iron-deficiency anemia, is a complex of ferrous iron with citric acid and sodium ions. Its enhanced bioavailability and favorable tolerability profile compared to other iron salts are directly linked to its chemical properties and structure. This technical guide provides a comprehensive overview of the core chemical and structural characteristics of sodium ferrous citrate, including its synthesis, stability, and analytical methodologies. Quantitative data are presented for comparative analysis, and detailed experimental protocols are provided. Furthermore, this guide includes visualizations of its physiological pathway and a representative experimental workflow to support further research and development.

Chemical Properties and Structure

This compound is a coordination complex where the ferrous ion (Fe²⁺) is chelated by citrate ions.[1] This chelation stabilizes the iron in its more soluble and readily absorbed ferrous state.[1] The presence of sodium ions contributes to the overall stability and solubility of the complex.

General Properties

The general chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | Tetrasodium;bis(2-hydroxypropane-1,2,3-tricarboxylate);iron(2+) | [2] |

| Synonyms | Ferrous sodium citrate, Tetrasodium ferrous dicitrate, Fenelmin | [2][3] |

| CAS Number | 43160-25-4 | [3] |

| Molecular Formula | C₁₂H₁₀FeNa₄O₁₄ | [2][3] |

| Molecular Weight | 526.00 g/mol | [2] |

| Appearance | Greenish-white to reddish-brown powder or crystalline solid | [4][5] |

| Iron Oxidation State | +2 | [3] |

Solubility

This compound is known for its good solubility in water, a key factor in its oral bioavailability.[3] Unlike some other iron salts, its solubility is less dependent on the acidic environment of the stomach.[3]

| Solvent | Solubility | Temperature (°C) |

| Water | > 100 g/L | 20 |

Stability

The citrate ligand plays a crucial role in stabilizing the ferrous (Fe²⁺) iron, preventing its oxidation to the less soluble ferric (Fe³⁺) state.[1] This stability is maintained over a range of pH values, which is advantageous for its absorption in the gastrointestinal tract.[3]

Note: Specific thermodynamic stability constants for this compound are not widely published. However, studies on ferrous citrate complexes indicate the formation of stable species in aqueous solutions.

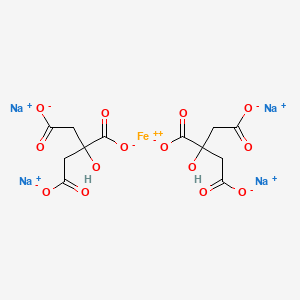

Structure

The precise crystal structure of this compound has not been publicly detailed in crystallographic databases. However, based on its stoichiometry and the known coordination chemistry of iron and citrate, a proposed structure involves a central ferrous ion coordinated to two citrate molecules. The carboxylate and hydroxyl groups of the citrate ligands likely participate in the coordination, forming a stable chelate. A patent describing its synthesis suggests an octahedral hexadentate structure.[6]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented method for the preparation of this compound.[6]

Materials:

-

Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

-

Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

-

Deionized water

Procedure:

-

Prepare a solution of trisodium citrate by dissolving 2.1 to less than 3 molar equivalents in deionized water. Heat the solution to 90°C with stirring.

-

In a separate vessel, prepare a solution of 1 molar equivalent of ferrous sulfate heptahydrate in deionized water.

-

Add the ferrous sulfate solution to the heated trisodium citrate solution while maintaining the temperature at or above 90°C and stirring continuously.

-

Continue stirring the reaction mixture at 90°C for a designated period (e.g., 2 hours) to ensure complete reaction.

-

Cool the mixture to 25°C to facilitate the precipitation of this compound.

-

Collect the precipitate by filtration.

-

Wash the collected solid with cold deionized water and then with a suitable organic solvent like methanol (B129727) to remove any unreacted starting materials and impurities.

-

Dry the final product under vacuum at an elevated temperature (e.g., 70°C) to a constant weight.

Characterization Methods

A comprehensive analysis of this compound involves multiple analytical techniques to confirm its identity, purity, and structural integrity.

2.2.1. Elemental Analysis:

-

Method: Combustion analysis.

-

Purpose: To determine the percentage composition of carbon, hydrogen, and iron, and to confirm the empirical formula.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Method: Attenuated Total Reflectance (ATR) or KBr pellet.

-

Purpose: To identify the characteristic functional groups, particularly the carboxylate and hydroxyl groups involved in the coordination with the ferrous ion.

2.2.3. UV-Visible (UV-Vis) Spectroscopy:

-

Method: Aqueous solution in a quartz cuvette.

-

Purpose: To observe the electronic transitions of the ferrous-citrate complex. Note that specific absorption maxima for this compound are not well-documented in public literature.

2.2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Method: ¹H and ¹³C NMR in D₂O.

-

Purpose: To elucidate the structure of the citrate ligand and its coordination environment. Due to the paramagnetic nature of the Fe²⁺ ion, significant peak broadening is expected.

2.2.5. X-ray Diffraction (XRD):

-

Method: Powder XRD.

-

Purpose: To analyze the crystallinity and phase purity of the synthesized product. A patent mentions an X-ray diffraction pattern for identification, but the data is not publicly available.[6]

Visualizations

Signaling Pathway: Intestinal Absorption of Iron from this compound

The following diagram illustrates the key steps involved in the absorption of iron from this compound in the duodenum.

Caption: Intestinal absorption pathway of iron from this compound.

Experimental Workflow: Characterization of this compound

This diagram outlines a logical workflow for the comprehensive characterization of a newly synthesized batch of this compound.

Caption: Experimental workflow for the synthesis and characterization.

Conclusion

This compound is a well-established iron supplement whose efficacy is rooted in its chemical properties that favor stability and solubility. While its general characteristics are known, this guide highlights the need for more detailed public data, particularly in the areas of crystallography, precise solubility under various conditions, and spectroscopic signatures. The provided protocols and workflows offer a foundational framework for researchers and drug development professionals to further investigate and optimize the use of this important pharmaceutical compound.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C12H10FeNa4O14 | CID 71587155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (43160-25-4) for sale [vulcanchem.com]

- 4. lohmann-minerals.com [lohmann-minerals.com]

- 5. eleph-citrics.com [eleph-citrics.com]

- 6. JPS58172343A - Preparation of this compound - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Mechanism of Action of Sodium Ferrous Citrate in Iron Absorption

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium ferrous citrate (B86180) is a chelated iron compound designed to offer a stable and bioavailable source of ferrous iron for the treatment of iron deficiency anemia. This technical guide delineates the core mechanism of action of sodium ferrous citrate, focusing on its absorption pathway, the pivotal role of its citrate ligand, and its interaction with key proteins involved in iron homeostasis. This document synthesizes available preclinical and clinical data, details relevant experimental protocols for in vitro assessment, and provides visual representations of the key biological processes to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: Chemical and Pharmacological Profile

This compound is a coordination complex where ferrous iron (Fe²⁺) is chelated by citric acid.[1] This chelation confers several advantageous properties, including enhanced solubility and stability of the ferrous iron in the gastrointestinal tract.[1] The body preferentially absorbs iron in its ferrous (Fe²⁺) state, as it is more soluble and bioavailable than ferric (Fe³⁺) iron.[1] The citrate ligand plays a crucial dual role: it maintains the solubility of iron and acts as an antioxidant, protecting the ferrous iron from premature oxidation to the less absorbable ferric state.[1]

Mechanism of Iron Absorption from this compound

The absorption of iron from this compound is a multi-step process that begins in the stomach and is completed in the small intestine.

Gastric Dissociation

Upon oral administration, this compound encounters the acidic environment of the stomach. This acidic milieu facilitates the dissociation of the complex, releasing ferrous ions (Fe²⁺) and citrate.[2] The stability of the chelate at low pH is a critical factor influencing the amount of free ferrous iron available for absorption.

Intestinal Uptake and Transport

The released ferrous ions then transit to the duodenum and upper jejunum, the primary sites of iron absorption.[1] The uptake of ferrous iron into the enterocytes is predominantly mediated by the Divalent Metal Transporter 1 (DMT1) , a transmembrane protein located on the apical membrane of these intestinal cells.[1][3]

Once inside the enterocyte, the absorbed ferrous iron has two potential fates:

-

Storage: It can be stored within the cell as ferritin, a protein that sequesters iron in a non-toxic form.

-

Transport: It can be transported across the basolateral membrane of the enterocyte to enter the bloodstream.

For systemic distribution, intracellular ferrous iron is oxidized to ferric iron (Fe³⁺) by the ferroxidase hephaestin . This ferric iron is then exported from the enterocyte into the circulation by the iron exporter protein ferroportin (FPN1) .[3] In the bloodstream, ferric iron binds to transferrin , the primary iron transport protein, which delivers it to various tissues, including the bone marrow for erythropoiesis.

Signaling Pathways and Regulatory Mechanisms

The absorption of iron is a tightly regulated process to maintain systemic iron homeostasis. The key players in this regulation are the hormone hepcidin (B1576463) and the expression of iron transport proteins like DMT1 and ferroportin .

The Role of Hepcidin

Hepcidin is a peptide hormone synthesized by the liver that acts as the master regulator of systemic iron balance.[3] When body iron stores are high, the liver increases hepcidin production. Hepcidin then binds to ferroportin on the surface of enterocytes and macrophages, inducing its internalization and degradation.[4] This blockage of iron export from enterocytes into the bloodstream effectively reduces dietary iron absorption.[4] Conversely, in states of iron deficiency, hepcidin levels are low, leading to increased ferroportin on the cell surface and enhanced iron absorption.

While direct clinical studies on the specific effect of this compound on hepcidin are limited, it is established that oral iron supplementation, in general, leads to a dose-dependent increase in serum hepcidin.[5][6] This feedback mechanism prevents excessive iron absorption.

Regulation of DMT1 and Ferroportin Expression

The expression of both DMT1 and ferroportin is regulated by intracellular iron levels. High intracellular iron concentrations in enterocytes lead to a downregulation of DMT1 and ferroportin mRNA expression, thereby reducing further iron uptake and transport.[7][8] This cellular-level regulation acts in concert with systemic hepcidin signaling to fine-tune iron absorption.

Quantitative Data on Efficacy and Bioavailability

Direct quantitative data on the absolute bioavailability of this compound in humans is not extensively reported in the available literature. However, clinical trials have compared its efficacy, primarily through changes in hematological parameters, with other iron preparations.

Table 1: Comparative Efficacy of this compound and Ferric Citrate Hydrate (B1144303) in Patients with Iron Deficiency Anemia [9]

| Parameter | This compound (100 mg/day) | Ferric Citrate Hydrate (500 mg/day) | Ferric Citrate Hydrate (1000 mg/day) |

| Mean Change in Hemoglobin at Week 7 (g/dL) | 3.11 | 2.75 | 3.29 |

| Proportion of Patients Achieving Target Hemoglobin at Week 7 (%) | 72.1 | 51.5 | 79.1 |

Table 2: Effects of this compound Supplementation (50 mg/day for 3 months) in Maintenance Hemodialysis Patients [10]

| Parameter | Baseline (Mean ± SD) | After 3 Months (Mean ± SD) | p-value |

| Serum Iron (µg/dL) | 37.4 ± 12.8 | 94.6 ± 67.8 | < 0.0001 |

| Transferrin Saturation (%) | 13.8 ± 4.7 | 38.8 ± 24.6 | < 0.0001 |

| Serum Ferritin (ng/mL) | 37.6 ± 24.4 | 87.0 ± 90.6 | < 0.01 |

Experimental Protocols

In Vitro Dissolution Testing of this compound

This protocol is adapted from standard dissolution testing methods for oral iron preparations.[11][12]

Objective: To determine the in vitro dissolution rate of this compound tablets under simulated gastrointestinal pH conditions.

Materials:

-

This compound tablets (e.g., 50 mg)

-

USP Apparatus 2 (Paddle Apparatus)

-

Dissolution media:

-

0.1 N Hydrochloric acid (HCl) (simulated gastric fluid, pH ~1.2)

-

Acetate buffer (pH 4.5)

-

Phosphate buffer (pH 6.8) (simulated intestinal fluid)

-

-

UV-Vis Spectrophotometer

Methodology:

-

Prepare 900 mL of each dissolution medium and maintain the temperature at 37 ± 0.5 °C.

-

Place one this compound tablet in each dissolution vessel.

-

Set the paddle rotation speed to 50 rpm.

-

Withdraw aliquots (e.g., 5 mL) of the dissolution medium at specified time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

-

Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

-

Filter the samples and measure the absorbance of the filtrate using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for this compound.

-

Calculate the cumulative percentage of the drug dissolved at each time point.

In Vitro Iron Absorption using the Caco-2 Cell Model

This protocol provides a framework for assessing the intestinal permeability and uptake of iron from this compound.[13][14][15]

Objective: To evaluate the transport of iron from this compound across a monolayer of differentiated Caco-2 cells, simulating the intestinal barrier.

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Transwell® permeable supports (e.g., 12-well format)

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

-

This compound solution (prepared in a suitable buffer)

-

Radiolabeled iron (e.g., ⁵⁹Fe) complexed with sodium citrate (optional, for tracing)

-

Transepithelial Electrical Resistance (TEER) meter

-

Analytical equipment for iron quantification (e.g., ICP-MS, Atomic Absorption Spectrometer, or gamma counter for radiolabeled iron)

Methodology:

-

Cell Culture and Differentiation:

-

Seed Caco-2 cells onto the apical side of the Transwell® inserts.

-

Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monitor the integrity of the cell monolayer by measuring the TEER.

-

-

Permeability Assay:

-

On the day of the experiment, wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Add the this compound solution to the apical (donor) compartment.

-

Add fresh transport buffer to the basolateral (receiver) compartment.

-

Incubate at 37 °C.

-

At designated time points, collect samples from the basolateral compartment and replace with fresh buffer.

-

At the end of the experiment, collect the remaining solution from the apical compartment and lyse the cells to determine intracellular iron accumulation.

-

-

Quantification:

-

Measure the iron concentration in the samples from the apical and basolateral compartments, and in the cell lysate.

-

Calculate the apparent permeability coefficient (Papp) to quantify the rate of iron transport across the Caco-2 monolayer.

-

Visualizations of Mechanisms and Workflows

Signaling Pathway of this compound Absorption

Experimental Workflow for In Vitro Dissolution Testing

Logical Relationship of Hepcidin Regulation of Iron Absorption

Discussion and Future Directions

This compound offers a promising approach to oral iron supplementation due to the stabilizing and solubilizing effects of the citrate chelate. The core mechanism relies on the efficient transport of ferrous iron via the DMT1 transporter in the duodenum. While the general pathway is well-understood, several areas warrant further investigation to provide a more complete picture for drug development professionals:

-

Quantitative Bioavailability: Rigorous clinical trials designed to directly measure the fractional and absolute bioavailability of this compound are needed to provide precise quantitative data for pharmacokinetic modeling.

-

Mucoadhesive Properties: Research into the potential mucoadhesive properties of the citrate moiety could reveal additional mechanisms for enhanced intestinal residence time and absorption. To date, there is no direct evidence to suggest that citrate confers significant mucoadhesive properties.

-

Hepcidin Response: Clinical studies specifically measuring the hepcidin response to this compound administration would provide valuable insights into its interaction with the systemic iron regulatory network and could inform optimal dosing strategies.

-

DMT1 and Ferroportin Expression: Further in vitro and in vivo studies are required to quantify the specific effects of this compound on the gene and protein expression of DMT1 and ferroportin in intestinal cells.

Conclusion

This compound's mechanism of action is centered on the principle of delivering a stable, soluble form of ferrous iron to the primary site of absorption in the small intestine. The chelation with citrate is key to its efficacy, protecting the ferrous iron from oxidation and enhancing its availability for uptake by DMT1. While current data supports its clinical utility, further research into its quantitative bioavailability and direct effects on iron regulatory proteins will be crucial for optimizing its therapeutic application and for the development of next-generation oral iron therapies.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. The role of hepcidin, ferroportin, HCP1, and DMT1 protein in iron absorption in the human digestive tract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The correlation between zeta potential and mucoadhesion strength on pig vesical mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The magnitude of the plasma hepcidin response to oral iron supplements depends on the iron dosage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oral iron supplements increase hepcidin and decrease iron absorption from daily or twice-daily doses in iron-depleted young women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Iron treatment downregulates DMT1 and IREG1 mRNA expression in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A rapid decrease in the expression of DMT1 and Dcytb but not Ireg1 or hephaestin explains the mucosal block phenomenon of iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy and safety of ferric citrate hydrate compared with this compound in Japanese patients with iron deficiency anemia: a randomized, double-blind, phase 3 non-inferiority study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oral iron supplementation with this compound reduces the serum intact and c‐terminal fibroblast growth factor 23 levels of maintenance haemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Dissolution Profile of Two Commercially Available Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. enamine.net [enamine.net]

- 14. Iron absorption by CaCo 2 cells cultivated in serum-free medium as in vitro model of the human intestinal epithelial barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The use of Caco-2 cells as an in vitro method to study bioavailability of iron - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Coordination Chemistry of Sodium Ferrous Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of sodium ferrous citrate (B86180), a compound of significant interest in the pharmaceutical and nutraceutical industries for its role in iron supplementation. This document delves into the core aspects of its structure, synthesis, stability, and analytical characterization, presenting quantitative data in structured tables, detailed experimental protocols, and visualizations to facilitate a deeper understanding.

Introduction to Sodium Ferrous Citrate

This compound is a coordination complex in which ferrous iron (Fe²⁺) is chelated by citrate ions. This chelation enhances the solubility and bioavailability of iron, making it an effective agent for treating iron-deficiency anemia.[1][2] The citrate ligand, a tricarboxylic acid, can coordinate to the metal center through its carboxylate and hydroxyl groups, forming a stable complex that protects the ferrous ion from oxidation to the less bioavailable ferric (Fe³⁺) state.[2]

The most commonly cited molecular formula for the complex is C₁₂H₁₀FeNa₄O₁₄, corresponding to a structure where one ferrous ion is coordinated by two citrate ligands, with four sodium ions acting as counterions.[3][4] This structure is often referred to as tetrasodium (B8768297) bis(citrato)ferrate(II).

Physicochemical and Structural Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀FeNa₄O₁₄ | [4] |

| Molecular Weight | 526.00 g/mol | [3][4] |

| CAS Number | 43160-25-4 | [3] |

| Appearance | Greenish-white powder | [5] |

| Iron Content (approx.) | 10.5% | [5] |

| Sodium Content (approx.) | 23% | [5] |

| Solubility | Water-soluble | [6] |

| Iron Oxidation State | +2 | [6] |

Table 2: Elemental Analysis of a this compound Complex

| Element | Theoretical Value (%) for C₁₂H₁₀FeNa₄O₁₄ | Experimental Value (%) | Reference |

| Carbon (C) | 27.40 | Not available | [7] |

| Hydrogen (H) | 1.92 | Not available | [7] |

| Iron (Fe) | 10.69 | Not available | [7] |

Note: The referenced patent provides calculated values for a complex of two citric acid groups, one ferrous iron atom, and four sodium atoms, with a molecular weight of 526.

Coordination Environment

The citrate ion is a versatile ligand that can coordinate to metal ions in various ways. In the proposed [Fe(C₆H₅O₇)₂]⁴⁻ complex, the ferrous ion is likely chelated by two citrate ligands. Each citrate molecule can act as a tridentate or bidentate ligand, utilizing its three carboxylate groups and one hydroxyl group. An octahedral coordination environment around the Fe(II) center is anticipated.[7]

Caption: Proposed coordination of Fe(II) by two citrate ligands.

Synthesis of this compound

The synthesis of this compound generally involves the reaction of a water-soluble ferrous salt with a sodium citrate salt in an aqueous solution. The molar ratio of the reactants is a critical parameter that influences the nature of the resulting complex.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol for Synthesis

This protocol is adapted from a patented method for the preparation of this compound.[7]

Materials:

-

Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

-

Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

-

Deionized water

-

Methanol (B129727) or acetone (B3395972) for washing

Procedure:

-

Prepare a solution of trisodium citrate by dissolving 2.1 to less than 3 molar equivalents of trisodium citrate dihydrate in deionized water.

-

In a separate vessel, prepare a solution of ferrous sulfate by dissolving 1 molar equivalent of ferrous sulfate heptahydrate in deionized water.

-

Heat both solutions to approximately 90°C with stirring.

-

Add the ferrous sulfate solution to the trisodium citrate solution while maintaining the temperature and stirring.

-

Continue stirring the mixture for a short period (e.g., 30 minutes) at 90°C.

-

Allow the mixture to cool to room temperature (approximately 25°C) to induce crystallization.

-

Collect the precipitated greenish-white crystals by filtration.

-

Wash the crystals first with a small amount of cold deionized water and then with an organic solvent such as methanol or acetone to remove unreacted starting materials and impurities.

-

Dry the purified crystals under vacuum or in a desiccator.

Stability of this compound

A key feature of this compound is the stability of the ferrous (Fe²⁺) oxidation state. The citrate ligand helps to protect the iron from oxidation to the ferric (Fe³⁺) state, which is crucial for its bioavailability. However, ferrous citrate complexes are known to be susceptible to oxidation in the presence of air, especially in solution.

Table 3: Stability Constants of Fe(II)-Citrate Complexes

| Complex Species | Log K | Conditions | Reference(s) |

| Fe(II)H₂L | 1.95 | 25 °C, 0.1 M KNO₃ | [1][8] |

| Fe(II)HL⁻ | 3.32 | 25 °C, 0.1 M KNO₃ | [1][8] |

| Fe(II)L²⁻ | 4.40 | 25 °C, 0.1 M KNO₃ | [1][8] |

Note: L represents the fully deprotonated citrate ligand (C₆H₅O₇)³⁻. These values are for general Fe(II)-citrate complexes and not specifically for the sodium salt of the bis-citrate complex.

Analytical Characterization

A variety of analytical techniques can be employed to characterize this compound and confirm its identity, purity, and structure.

Spectroscopic Methods

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the complex and confirming the coordination of the citrate ligand to the iron center.

Table 4: General IR Absorption Frequencies for Metal Citrate Complexes

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching (hydroxyl group and water of hydration) |

| ~1600 | Asymmetric stretching of coordinated carboxylate groups (COO⁻) |

| ~1400 | Symmetric stretching of coordinated carboxylate groups (COO⁻) |

Note: The shift in the carboxylate stretching frequencies compared to free citric acid is indicative of coordination to the metal ion.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used for the quantitative analysis of iron in this compound solutions, typically after complexation with a chromogenic agent like 1,10-phenanthroline (B135089). The intrinsic UV-Vis spectrum of ferrous citrate complexes is less distinct.

Mössbauer Spectroscopy: Mössbauer spectroscopy is a powerful technique for determining the oxidation state and coordination environment of iron. For ferrous (Fe²⁺) compounds, the isomer shift (δ) and quadrupole splitting (ΔE_Q) are characteristic parameters.

Table 5: Typical Mössbauer Parameters for High-Spin Ferrous (Fe²⁺) Complexes

| Parameter | Typical Range (mm/s) |

| Isomer Shift (δ) | 0.6 - 1.7 |

| Quadrupole Splitting (ΔE_Q) | 1.5 - 3.5 |

Note: These are general ranges for high-spin Fe(II) and specific values for this compound would need to be determined experimentally.

Thermal Analysis

Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability of the complex and to quantify the amount of water of hydration. For ferrous citrate monohydrate (FeC₆H₆O₇·H₂O), a weight loss corresponding to the water molecule is observed, followed by the decomposition of the citrate ligand at higher temperatures, ultimately leaving a residue of iron oxide.[9]

Quantitative Analysis Protocol (Spectrophotometric)

This protocol outlines a general method for the quantitative determination of iron in a this compound sample using UV-Vis spectrophotometry with 1,10-phenanthroline.

Materials:

-

This compound sample

-

Hydrochloric acid (HCl), 6 M

-

Hydroxylamine (B1172632) hydrochloride solution

-

Sodium citrate solution

-

1,10-phenanthroline solution

-

Standard iron solution (e.g., from ferrous ammonium (B1175870) sulfate)

-

Deionized water

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: a. Accurately weigh a known amount of the this compound sample and dissolve it in a volumetric flask with deionized water. b. To ensure all iron is in the ferrous state, a reducing agent like hydroxylamine hydrochloride can be added. c. A buffer, such as sodium citrate, is used to adjust the pH to the optimal range for complex formation (around 3.5).[10]

-

Calibration Curve: a. Prepare a series of standard solutions of known iron concentrations from a certified iron standard. b. To each standard, add the hydroxylamine hydrochloride, sodium citrate buffer, and 1,10-phenanthroline solution. The 1,10-phenanthroline will form a stable, intensely colored orange-red complex with the ferrous ions. c. Dilute each standard to a fixed volume with deionized water. d. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for the iron-phenanthroline complex (approximately 508 nm). e. Plot a calibration curve of absorbance versus iron concentration.

-

Sample Analysis: a. Take an aliquot of the prepared sample solution and treat it with hydroxylamine hydrochloride, sodium citrate buffer, and 1,10-phenanthroline solution in the same manner as the standards. b. Dilute the sample to the same final volume as the standards. c. Measure the absorbance of the sample solution at λ_max. d. Determine the concentration of iron in the sample solution from the calibration curve. e. Calculate the percentage of iron in the original this compound sample.

Biological Significance and Mechanism of Action

This compound is primarily used to treat iron-deficiency anemia due to its high bioavailability.[1] The chelation of ferrous iron by citrate enhances its solubility in the gastrointestinal tract and facilitates its absorption.

Caption: Simplified pathway of iron absorption from this compound.

Upon ingestion, this compound dissociates in the acidic environment of the stomach, releasing ferrous ions.[1] These ions are then transported into the enterocytes of the duodenum via the divalent metal transporter 1 (DMT1).[6] Inside the enterocyte, the iron can either be stored as ferritin or transported into the bloodstream. For transport in the blood, it is first oxidized to ferric iron by hephaestin and then binds to transferrin.[1] The citrate moiety not only enhances solubility but also acts as an antioxidant, helping to maintain iron in its more readily absorbed ferrous state.[2]

Conclusion

This compound is a vital compound in the management of iron deficiency, owing to the unique coordination chemistry between ferrous iron and citrate. The resulting complex exhibits enhanced solubility and stability of the ferrous state, leading to improved bioavailability. While the precise solid-state structure awaits definitive elucidation, a wealth of information from various analytical techniques provides a strong basis for understanding its properties and function. The synthesis and analytical protocols outlined in this guide offer a practical framework for researchers and professionals in the field of drug development and nutritional science. Further research to fully characterize the complex, particularly through single-crystal X-ray diffraction and detailed spectroscopic analysis, will undoubtedly contribute to the optimization of its therapeutic applications.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound | C12H10FeNa4O14 | CID 71587155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fao.org [fao.org]

- 5. lohmann-minerals.com [lohmann-minerals.com]

- 6. This compound (43160-25-4) for sale [vulcanchem.com]

- 7. JPS58172343A - Preparation of this compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Iron (II) Citrate Complex as a Food Supplement: Synthesis, Characterization and Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diverdi.colostate.edu [diverdi.colostate.edu]

Degradation Pathways of Sodium Ferrous Citrate in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential degradation pathways of sodium ferrous citrate (B86180) in aqueous solutions. The stability of sodium ferrous citrate, a common iron supplement, is critical for its efficacy and safety. This document outlines the primary degradation mechanisms, influencing factors, and relevant analytical methodologies, with a focus on providing actionable data and protocols for professionals in the field.

Executive Summary

This compound in aqueous solution is primarily susceptible to oxidation , converting the active ferrous (Fe²⁺) iron to its ferric (Fe³⁺) state. This process is the most significant degradation pathway and is heavily influenced by pH, the presence of oxygen, and the molar ratio of citrate to iron. Other potential, though less documented, degradation routes include hydrolysis at extreme pH values and photodegradation, which primarily involves a redox cycle initiated by the more photoactive ferric citrate. The citrate ligand itself is relatively stable when complexed with ferrous iron but can undergo oxidative degradation, particularly in the presence of reactive oxygen species (ROS) generated through Fenton-like reactions. Understanding these pathways is crucial for developing stable formulations and defining appropriate storage conditions.

Primary Degradation Pathway: Oxidation of Ferrous Iron

The core degradation mechanism for this compound in an aqueous environment is the oxidation of the ferrous (Fe²⁺) ion to the ferric (Fe³⁺) ion. Ferrous iron is the more bioavailable form for treating iron deficiency, and its oxidation to ferric iron can lead to reduced efficacy and precipitation of insoluble ferric hydroxides.

The overall oxidation reaction can be summarized as:

Fe²⁺ (ferrous) → Fe³⁺ (ferric) + e⁻

This process is significantly influenced by several factors, which are detailed below. The chelation of Fe²⁺ by citrate plays a crucial role in modulating this reaction.

Influence of Citrate Concentration

Citrate forms a complex with ferrous iron, which significantly impacts its stability. Studies have shown that citrate retards the kinetics of Fe²⁺ oxidation.[1][2] The rate of oxidation decreases as the molar ratio of citrate to Fe(II) increases.[1][2] This stabilizing effect is attributed to the strong complexation of Fe²⁺ by citrate, which makes it less available for oxidation.[1][2]

Influence of pH

The pH of the aqueous solution is a critical determinant of this compound stability.

-

Acidic Conditions (pH < 2): In highly acidic solutions, ferrous citrate tends to redissolve, indicating instability of the complex itself.[3]

-

Near-Neutral to Mildly Acidic Conditions (pH 4-7): This is the range where the complex is generally most relevant. The rate of Fe²⁺ oxidation is pH-dependent, generally increasing with higher pH.

-

Alkaline Conditions (pH > 7): At higher pH values, the oxidation of Fe²⁺ is significantly accelerated.[4] Above pH 5 or 6, hydrolysis of the ferrous salt can also begin, which may compete with oxidation and complexation.[3] However, one study noted the stability of the Fe²⁺ oxidation state within the complex across a broad pH range of 2 to 12, suggesting that the citrate ligand offers substantial protection against both oxidation and hydrolysis under specific conditions.[5]

Influence of Oxygen and Reactive Oxygen Species (ROS)

The presence of dissolved oxygen is a prerequisite for the oxidation of ferrous iron. The reaction kinetics are dependent on the partial pressure of oxygen. Furthermore, ferrous citrate can participate in Fenton-like reactions in the presence of hydrogen peroxide (H₂O₂), generating highly reactive hydroxyl radicals (•OH) or ferryl (Fe⁴⁺) species.[6][7] These ROS can then accelerate the degradation of the citrate ligand or other components in a formulation. The second-order rate constant for the reaction between the Fe(II)-citrate complex and H₂O₂ has been determined to be approximately 3.6 x 10³ M⁻¹s⁻¹ at neutral pH.[7]

Other Potential Degradation Pathways

While oxidation is the primary concern, other degradation mechanisms may occur under specific stress conditions.

Hydrolysis

Hydrolysis of the ferrous salt can occur at pH values above 5 or 6, leading to the formation of ferrous hydroxide (B78521) [Fe(OH)₂] and a reduction in the yield of the citrate complex.[3] In the context of a formulated solution, this would lead to precipitation and loss of soluble iron.

Photodegradation and Redox Cycling

Direct photodegradation of the ferrous citrate complex is not well-documented. However, a significant related pathway involves the highly photoactive ferric citrate complex. Any ferric impurities in the initial product or ferric ions formed from oxidation can absorb light, leading to the reduction of Fe³⁺ back to Fe²⁺ and the simultaneous oxidative degradation of the citrate ligand.[8][9] The newly formed Fe²⁺ can then be re-oxidized by dissolved oxygen, establishing a photocatalytic redox cycle that continually degrades the citrate ligand.[8] This cycle is a key degradation mechanism for the overall iron-citrate system in the presence of light.

Summary of Quantitative Degradation Data

The available quantitative data primarily focuses on the oxidation kinetics of the ferrous ion in the presence of citrate.

| Parameter | Condition | Molar Ratio (Citrate:Fe(II)) | Rate Constant (k) | Reference |

| Fe(II) Oxidation | pH 6.0, 23.5°C, constant aeration | 0 | 41.3 x 10⁻⁴ min⁻¹ | [1][2] |

| Fe(II) Oxidation | pH 6.0, 23.5°C, constant aeration | 0.0005 | Not specified | [1][2] |

| Fe(II) Oxidation | pH 6.0, 23.5°C, constant aeration | 0.001 | Not specified | [1][2] |

| Fe(II) Oxidation | pH 6.0, 23.5°C, constant aeration | 0.005 | Not specified | [1][2] |

| Fe(II) Oxidation | pH 6.0, 23.5°C, constant aeration | 0.01 | Not specified | [1][2] |

| Fe(II) Oxidation | pH 6.0, 23.5°C, constant aeration | 0.1 | 7.6 x 10⁻⁴ min⁻¹ | [1][2] |

| Fenton-like Reaction | Neutral pH, 25°C | N/A | 3.6 x 10³ M⁻¹s⁻¹ | [7] |

Table 1: Quantitative data on the degradation kinetics of ferrous citrate in aqueous solution.

Degradation Pathways and Logical Diagrams

The degradation of this compound is best understood as a series of interconnected processes, with the oxidation of Fe(II) to Fe(III) at the core.

References

- 1. Influence of Citrate on the Kinetics of Fe(II) Oxidation and the Formation of Iron Oxyhydroxides | Semantic Scholar [semanticscholar.org]

- 2. Influence of Citrate on the Kinetics of Fe(II) Oxidation and the Formation of Iron Oxyhydroxides | Clays and Clay Minerals | Cambridge Core [cambridge.org]

- 3. US3091626A - Method of making ferrous citrate - Google Patents [patents.google.com]

- 4. Iron metabolism in aerobes: managing ferric iron hydrolysis and ferrous iron autoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iron (II) Citrate Complex as a Food Supplement: Synthesis, Characterization and Complex Stability | MDPI [mdpi.com]

- 6. The FeII(citrate) Fenton reaction under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detection and identification of the oxidizing species generated from the physiologically important Fenton-like reaction of iron(II)-citrate with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Photochemical Degradation of Iron Citrate in Anoxic Viscous Films Enhanced by Redox Cascades - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Sodium Ferrous Citrate Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic analysis of sodium ferrous citrate (B86180) complex, a compound of significant interest in pharmaceutical and food industries for iron supplementation. The following sections detail the core spectroscopic techniques used for its characterization, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing complex workflows. This document synthesizes findings from multiple research endeavors to offer a comprehensive resource for professionals in drug development and scientific research.

Introduction to Sodium Ferrous Citrate Complex

This compound is a complex where ferrous iron (Fe²⁺) is chelated by citric acid. The stability and bioavailability of the iron are significantly influenced by the coordination environment, which can be elucidated using various spectroscopic techniques. While much of the existing literature focuses on the more stable ferric (Fe³⁺) citrate complexes, understanding the spectroscopic signature of the ferrous form is crucial for quality control and formulation development.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for studying the formation and stability of iron-citrate complexes in solution. The electronic transitions within the complex, particularly charge transfer bands, give rise to characteristic absorption spectra.

Quantitative UV-Vis Spectroscopic Data

The UV-Vis spectra of iron-citrate complexes are highly dependent on pH, the molar ratio of iron to citrate, and the oxidation state of the iron.

| Complex/Condition | λmax (nm) | Molar Extinction Coefficient (ε) | Isosbestic Point(s) (nm) | Reference |

| Iron(III)-Citrate (cFe = 4 × 10⁻⁴ mol L⁻¹, c cit = 0.01 mol L⁻¹, pH 0.52-1.42) | - | - | ≈266 | [1] |

| Iron(III)-Citrate (cFe = 4 × 10⁻⁴ mol L⁻¹, c cit = 0.01 mol L⁻¹, pH 1.92-2.99) | - | - | ≈354 | [1] |

| Iron(III)-Citrate (Acidic pH range 2.10 to 3.73) | - | - | 350 | [2][3] |

| Iron(III)-Citrate (Above physiological pH) | - | - | 320 | [2][3] |

| Mononuclear Iron(III)-Dicitrate Complex ((NH₄)₅Fe(C₆H₄O₇)₂·2H₂O, pH 8.0) | Shoulder around 450 | ≈ 30 M⁻¹cm⁻¹ | - | [4] |

Experimental Protocol: UV-Vis Spectrophotometric Analysis

This protocol outlines the procedure for analyzing iron-citrate complexes as a function of pH.

Objective: To determine the pH-dependent speciation of iron-citrate complexes in an aqueous solution.

Materials:

-

Ferric nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) or Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

-

Citric acid monohydrate or Trisodium (B8492382) citrate dihydrate

-

Sodium hydroxide (B78521) (NaOH) and Hydrochloric acid (HCl) for pH adjustment

-

Deionized water

-

UV-Vis Spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare stock solutions of the iron salt and citric acid of known concentrations.

-

Sample Preparation:

-

For a typical experiment, prepare a series of solutions with a constant concentration of iron (e.g., 4 x 10⁻⁴ mol L⁻¹) and citrate (e.g., 0.01 mol L⁻¹ or 0.1 mol L⁻¹).[1]

-

Adjust the pH of each solution incrementally using NaOH or HCl, covering a range from acidic to neutral or basic conditions (e.g., pH 2 to 8).[1][2][3]

-

Allow the solutions to equilibrate overnight.[1]

-

-

Spectroscopic Measurement:

-

Record the UV-Vis absorption spectrum for each solution over a wavelength range of 190 nm to 820 nm.[2]

-

Use deionized water or a solution containing all reagents except the iron salt as a blank.

-

-

Data Analysis:

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for probing the coordination of the citrate ligand to the iron center. The vibrational frequencies of the carboxylate and hydroxyl groups of citric acid are sensitive to complexation.

Key FT-IR Vibrational Frequencies for Iron-Citrate Complexes

The interaction of iron with the carboxylate and hydroxyl groups of citrate leads to shifts in their characteristic vibrational bands.

| Functional Group | Wavenumber (cm⁻¹) (Pure Sodium Citrate) | Wavenumber (cm⁻¹) (Iron-Citrate Complex) | Assignment | Reference |

| Fe-O Vibration | - | ~587 | Metal-oxygen linkage | |

| Fe-O Vibrations | - | 564 and 433 | Arising from tetrahedral and octahedral sites in magnetite nanoparticles | [5] |

| Carboxylate (asymmetric stretch) | ~1590 | Shifted upon complexation | Coordination of carboxylate to iron | [5][6][7] |

| Carboxylate (symmetric stretch) | ~1420 | Shifted upon complexation | Coordination of carboxylate to iron | [5][6][7] |

| C-O-H (hydroxyl) | ~1100-1000 | Broadening and shifting | Involvement of the hydroxyl group in chelation | [6] |

Experimental Protocol: FT-IR Analysis

This protocol describes the preparation of a solid sample for FT-IR analysis.

Objective: To identify the functional groups involved in the coordination of citrate to iron.

Materials:

-

This compound complex (solid)

-

Potassium bromide (KBr), spectroscopic grade

-

Agate mortar and pestle

-

Hydraulic press for pellet making

-

FT-IR Spectrometer

Procedure:

-

Sample Preparation:

-

Thoroughly dry the this compound sample.

-

Prepare the sample as a 3-3.5% dispersion in anhydrous potassium bromide.[8]

-

Grind a small amount of the sample with KBr in an agate mortar and pestle to obtain a fine, homogeneous powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Spectroscopic Measurement:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

Other Spectroscopic Techniques

While UV-Vis and FT-IR are primary methods, a more comprehensive understanding of the this compound complex is achieved by employing additional spectroscopic techniques.

-

Mössbauer Spectroscopy: This technique is particularly sensitive to the oxidation state (Fe²⁺ vs. Fe³⁺) and the coordination environment of the iron nucleus.[9] It can provide quantitative information on the relative amounts of different iron species in a sample.[9] At a 1:1 iron-to-citrate molar ratio, polynuclear species are predominant.[9]

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is used to study species with unpaired electrons, making it suitable for high-spin Fe³⁺ complexes.[9] The presence of a signal near g = 4.3 is characteristic of a high-spin rhombic Fe³⁺ species.[4]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can determine the stoichiometry of iron-citrate complexes, such as 1:1 and 2:1 metal-to-ligand ratios.[10][11] It can also provide insights into the nuclearity (mononuclear, dinuclear, trinuclear) of the complexes in solution.[11][12]

Synthesis of this compound

The properties of the this compound complex are highly dependent on the synthesis method.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented method for producing this compound.[13]

Objective: To synthesize this compound from a water-soluble ferrous salt and trisodium citrate.

Materials:

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O) or Ferrous chloride

-

Trisodium citrate dihydrate

-

Deionized water

Procedure:

-

Reaction Setup:

-

Reaction:

-

React one molar equivalent of the water-soluble ferrous salt with 2.1 to less than 3 molar equivalents of trisodium citrate.[13]

-

Add the ferrous salt solution to the heated trisodium citrate solution while stirring. Crystals may begin to precipitate during this addition.[13]

-

Maintain the temperature above 90°C and continue stirring. The pH at the completion of mixing should be around 5.5.[13]

-

-

Isolation and Purification:

Visualizing Experimental Workflows

Diagrams created using the DOT language help to visualize the logical flow of the experimental and analytical processes.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Logical flow for studying the pH dependence of iron-citrate complexes using UV-Vis spectroscopy.

Conclusion

The spectroscopic analysis of this compound complex is a multifaceted process requiring the integration of several analytical techniques. UV-Vis and FT-IR spectroscopy serve as foundational methods for routine characterization, while Mössbauer, EPR, and mass spectrometry provide deeper structural insights. The protocols and data presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to effectively characterize this important iron complex, ensuring its quality, stability, and efficacy in various applications.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 2024.sci-hub.ru [2024.sci-hub.ru]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Physicochemical characterization of ferric pyrophosphate citrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Revealing the nuclearity of iron citrate complexes at biologically relevant conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural determination of Cu and Fe-Citrate complexes: theoretical investigation and analysis by ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. JPS58172343A - Preparation of this compound - Google Patents [patents.google.com]

- 14. lohmann-minerals.com [lohmann-minerals.com]

An In-depth Technical Guide to the Thermodynamic Stability of the Ferrous Citrate Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of the ferrous citrate (B86180) complex, a subject of significant interest in the fields of biochemistry, nutrition, and pharmaceutical sciences. The bioavailability and reactivity of iron are intrinsically linked to the stability of its complexes, making a thorough understanding of these properties crucial for the development of effective iron supplements and therapeutics. This document collates available quantitative data, details relevant experimental protocols, and visualizes key related pathways to serve as an essential resource for professionals in the field.

Thermodynamic Stability of Ferrous Citrate Complexes

The interaction between ferrous iron (Fe(II)) and citrate results in the formation of various complex species, the distribution of which is highly dependent on factors such as pH, temperature, and the molar ratio of iron to citrate. The thermodynamic stability of these complexes is a critical determinant of their formation and dissociation in solution.

Quantitative Data on Stability Constants

The stability of metal-ligand complexes is quantified by stability constants (K) or their logarithmic form (log K). These constants represent the equilibrium for the formation of the complex from its constituent metal ion and ligand(s). While the thermodynamics of ferric (Fe(III)) citrate have been more extensively studied, data for the ferrous (Fe(II)) citrate complex are also available. The speciation of Fe(II)-citrate can be complex, with different protonated and multi-ligand species coexisting in solution.

| Complex Species | Log K | Conditions | Reference |

| [Fe(II)(citrate)]⁻ | ~3-5 | Varies with ionic strength and temperature | [1][2] |

| [Fe(II)(citrate)₂]⁴⁻ | ~4-6 | Varies with ionic strength and temperature | [1][2] |

| [Fe(II)(OH)(citrate)]²⁻ | - | Speciation models suggest its presence at higher pH | [1] |

Influence of Physicochemical Parameters

pH: The pH of the solution is a master variable controlling the speciation and stability of the ferrous citrate complex. Citric acid is a triprotic acid, and its degree of protonation, along with the hydrolysis of the ferrous ion, dictates the nature of the complex formed. At acidic pH (around 2-5), the formation of ferrous citrate is favored, while at higher pH values (approaching neutrality and above), the formation of hydrolyzed species and potentially the precipitation of ferrous hydroxide (B78521) can occur, although citrate complexation can inhibit this precipitation over a wide pH range.[3][4]

Temperature: While specific studies on the effect of temperature on the thermodynamic parameters of ferrous citrate are scarce, general principles suggest that stability constants will be temperature-dependent.

Ionic Strength: The ionic strength of the medium affects the activity coefficients of the ions in solution, and thus influences the measured stability constants. It is crucial to control and report the ionic strength in any study of complex stability.

Experimental Protocols for Determining Thermodynamic Stability

The determination of stability constants for metal complexes is a fundamental aspect of coordination chemistry. Several techniques can be employed, each with its own advantages and limitations.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining stability constants. It involves monitoring the change in the potential of an ion-selective electrode (typically a pH electrode) upon the addition of a titrant.

Principle: The formation of a complex between a metal ion and a ligand that is also a weak acid or base will result in a change in the concentration of free hydrogen ions in the solution. By titrating a solution containing the metal ion and the ligand with a strong acid or base, the protonation constants of the ligand and the stability constants of the metal-ligand complexes can be determined by analyzing the resulting titration curve.

Detailed Methodology:

-

Solution Preparation:

-

Prepare a standard solution of a ferrous salt (e.g., ferrous sulfate, FeSO₄·7H₂O) of accurately known concentration. To prevent oxidation to Fe(III), the solution should be prepared using deoxygenated water and may be acidified slightly.

-

Prepare a standard solution of citric acid of accurately known concentration.

-

Prepare a carbonate-free standard solution of a strong base (e.g., NaOH).

-

Prepare a solution of a background electrolyte (e.g., KNO₃ or NaClO₄) to maintain a constant and high ionic strength throughout the titration.

-

-

Calibration of the Electrode:

-

Calibrate the pH electrode using standard buffer solutions at the desired temperature.

-

-

Titration Procedure:

-

In a thermostatted titration vessel, place a known volume of a solution containing the ferrous salt, citric acid, and the background electrolyte.

-

Bubble an inert gas (e.g., nitrogen or argon) through the solution to prevent the oxidation of Fe(II).

-

Titrate the solution with the standardized strong base, adding small increments of the titrant and recording the pH or potential reading after each addition, ensuring that equilibrium is reached.

-

Perform separate titrations of the strong acid in the background electrolyte and the citric acid solution under the same conditions to determine the electrode parameters and the protonation constants of citric acid, respectively.

-

-

Data Analysis:

-

The collected data (volume of titrant vs. pH) are analyzed using specialized computer programs (e.g., HYPERQUAD, SCOGS) that perform non-linear least-squares refinement to calculate the stability constants of the various Fe(II)-citrate species.

-

Spectrophotometry

Spectrophotometry can be used to determine stability constants if the formation of the complex is accompanied by a change in the absorbance of the solution in the UV-Visible region.

Principle: By measuring the absorbance of a series of solutions with varying concentrations of the metal ion and ligand, and applying Beer-Lambert's law, the concentrations of the free and complexed species at equilibrium can be determined. This information is then used to calculate the stability constant.

Detailed Methodology:

-

Solution Preparation:

-

Prepare stock solutions of the ferrous salt and citric acid of known concentrations. As with potentiometry, take precautions to avoid the oxidation of Fe(II).

-

Prepare a series of solutions in volumetric flasks containing a constant concentration of the metal ion and varying concentrations of the ligand (or vice versa). Maintain a constant pH and ionic strength using a suitable buffer and background electrolyte.

-

-

Spectrophotometric Measurements:

-

Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range to identify the wavelength of maximum absorbance (λ_max) for the complex.

-

Measure the absorbance of each solution at the λ_max.

-

-

Data Analysis:

-

The data can be analyzed using various methods, such as the mole-ratio method, Job's method of continuous variation, or by fitting the absorbance data to a model that includes the molar absorptivities of all absorbing species and the stability constants.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat change associated with a binding event, allowing for the simultaneous determination of the binding constant (K), enthalpy of binding (ΔH), and stoichiometry (n) in a single experiment.

Principle: A solution of the ligand is titrated into a solution of the metal ion in a highly sensitive calorimeter. The heat released or absorbed upon complex formation is measured.

Detailed Methodology:

-

Sample Preparation:

-

Prepare solutions of the ferrous salt and citric acid in the same buffer to minimize heats of dilution. Degas the solutions to prevent the formation of air bubbles in the calorimeter cell.

-

The solutions must be free of any particulate matter.

-

-

ITC Experiment:

-

Fill the sample cell of the calorimeter with the ferrous salt solution and the injection syringe with the citric acid solution.

-

After thermal equilibration, a series of small injections of the ligand solution into the metal solution is performed.

-

The heat change after each injection is measured and recorded.

-

-

Data Analysis:

-

The raw data (heat change per injection) are integrated and plotted against the molar ratio of ligand to metal.

-

This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters (K, ΔH, and n). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the following equations:

-

ΔG = -RTlnK

-

ΔG = ΔH - TΔS

-

-

Biological Relevance and Cellular Uptake

Ferrous citrate plays a significant role in iron metabolism and its transport into cells. Understanding these pathways is crucial for drug development and nutritional science.

Cellular Iron Uptake Pathway

The uptake of non-transferrin-bound iron, which can exist as iron citrate complexes in the plasma, is a critical process. The prevailing mechanism involves the reduction of ferric iron to ferrous iron at the cell surface, followed by transport into the cell.[5][6][7]

Caption: Cellular uptake of iron from citrate.

This diagram illustrates the process by which ferric citrate in the extracellular space is reduced to ferrous iron by a membrane-bound reductase. The resulting ferrous iron is then transported into the cell by the Divalent Metal Transporter 1 (DMT1). Once inside the cell, the ferrous iron enters the labile iron pool and can be utilized for various metabolic processes or stored in ferritin.

Experimental Workflow for Studying Cellular Iron Uptake

Caption: Workflow for cellular iron uptake assay.

This diagram outlines a typical experimental workflow to study the cellular uptake of ferrous citrate. Cultured cells are incubated with radio-labeled ferrous citrate, followed by washing to remove any unbound iron. The cells are then lysed, and the amount of intracellular radioactivity is quantified to determine the extent of iron uptake.

Conclusion

The thermodynamic stability of the ferrous citrate complex is a multifaceted topic of considerable importance for understanding iron biochemistry and developing iron-related pharmaceuticals. While stability constants have been reported, a more comprehensive thermodynamic profile, including enthalpy and entropy data, would be beneficial for a complete understanding of the system. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the properties of this vital complex. Furthermore, the elucidation of cellular uptake pathways highlights the intricate mechanisms governing iron homeostasis and offers targets for therapeutic intervention. This guide serves as a foundational resource to stimulate further research into the nuanced and critical role of the ferrous citrate complex in biological systems.

References

- 1. Oxygenation of Fe(II) in the presence of citrate in aqueous solutions at pH 6.0-8.0 and 25 degrees C: interpretation from an Fe(II)/citrate speciation perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Divalent Metal Transporter 1 (DMT1) Is Required for Iron Uptake and Normal Development of Oligodendrocyte Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revealing the nuclearity of iron citrate complexes at biologically relevant conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. haaselab.org [haaselab.org]

Methodological & Application

Application Notes and Protocols for Sodium Ferrous Citrate Supplementation in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential micronutrient for the proliferation and metabolism of mammalian cells in culture. It is a critical cofactor for enzymes involved in cellular respiration and DNA synthesis. In serum-free and chemically defined media, the absence of serum proteins like transferrin necessitates the addition of a bioavailable iron source. Sodium ferrous citrate (B86180), a chelated form of iron, serves as an effective supplement to deliver iron in its more soluble ferrous (Fe2+) state, minimizing the risk of precipitation and oxidative stress associated with free iron ions in culture media. Proper supplementation with sodium ferrous citrate can significantly enhance cell growth, viability, and recombinant protein production, particularly in high-density cultures of Chinese Hamster Ovary (CHO) and hybridoma cells.

Mechanism of Action

This compound provides a stable and highly bioavailable source of ferrous iron. The citrate chelates the iron, preventing its oxidation to the less soluble ferric (Fe3+) state and its precipitation as ferric hydroxide (B78521) or phosphate (B84403) in the culture medium.[1][2] This chelation facilitates the uptake of iron by cells.

Once taken up by the cells, iron is incorporated into various metabolic pathways. It is essential for the synthesis of heme groups for cytochromes involved in the electron transport chain and for the formation of iron-sulfur clusters, which are critical for the function of many enzymes. The supplementation with citrate has also been shown to play a role in enhancing cellular energy, with studies indicating an increase in cellular ATP levels.[1][2] Furthermore, the combination of iron and citrate has been observed to upregulate the protein synthetic machinery, leading to enhanced productivity of recombinant proteins like monoclonal antibodies (mAbs).[1][2]

Key Applications and Benefits

-

Enhanced Cell Growth and Viability: Optimized concentrations of this compound can support higher viable cell densities and maintain cell viability for longer periods in batch and fed-batch cultures.

-

Increased Recombinant Protein Production: Supplementation has been shown to significantly boost the productivity of monoclonal antibodies in CHO cells, with enhancements of 30-40% reported.[1][2]

-

Serum-Free Media Optimization: It is a critical component in the development and optimization of serum-free, chemically defined media for various cell lines, including CHO and hybridomas.

-

Improved Stability and Bioavailability: The chelation with citrate ensures iron remains soluble and available to the cells, overcoming common issues of iron precipitation in basal media.

Quantitative Data Summary

The following tables summarize the effects of iron and citrate supplementation on CHO cell culture performance, based on published studies.

Table 1: Optimized Concentration Ranges for Iron and Citrate Supplementation

| Component | Optimized Concentration Range (mM) | Cell Line | Key Outcome |

| Iron (as Ferrous Sulfate) | 0.1 - 0.5 | CHO | Maintained cell growth and enhanced mAb production |

| Sodium Citrate | 0.125 - 1.0 | CHO | Enhanced mAb productivity by 30-40% |

Data derived from studies by Bai et al., 2011.[1][2]

Table 2: Effect of Iron Concentration on CHO Cell Performance

| Iron Concentration (µM) | Peak Viable Cell Density (x 10^6 cells/mL) | Final Titer (% of lowest iron condition) |

| 10 | 8.7 | 100% |

| 110 | 11.0 | 137% |

This data illustrates a positive correlation between iron concentration and both cell density and protein titer.[3]

Signaling Pathway and Experimental Workflow

Intracellular Iron Metabolism

The following diagram illustrates the key pathways of iron uptake and utilization within a mammalian cell.

Caption: Intracellular iron uptake and metabolic pathways.

Experimental Workflow for Optimization

This diagram outlines a typical workflow for optimizing the concentration of this compound in a cell culture process.

References

- 1. Role of iron and sodium citrate in animal protein-free CHO cell culture medium on cell growth and monoclonal antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Improving titer while maintaining quality of final formulated drug substance via optimization of CHO cell culture conditions in low-iron chemically defined media - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Sodium Ferrous Citrate in Iron-Deficiency Anemia Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing sodium ferrous citrate (B86180) in preclinical animal models of iron-deficiency anemia (IDA). The following sections detail the mechanism of action, experimental protocols for inducing anemia and subsequent treatment, and expected outcomes based on available literature.

Introduction to Sodium Ferrous Citrate

This compound is an iron supplement used in the treatment of iron-deficiency anemia.[1] It is a chelated form of iron, where the ferrous iron (Fe2+) is stabilized by citric acid.[1] This chelation enhances the solubility and bioavailability of the iron in the gastrointestinal tract.[1] The citrate component helps to maintain iron in its more readily absorbed ferrous state, preventing its oxidation to the less bioavailable ferric (Fe3+) form.[1]

Mechanism of Action: Iron Absorption

Once ingested, this compound releases ferrous ions in the gastrointestinal tract. These ions are then absorbed by enterocytes in the duodenum and upper jejunum, primarily through the Divalent Metal Transporter 1 (DMT1).[1] Inside the enterocyte, iron can be stored as ferritin or transported into the bloodstream via ferroportin.[1] Before entering the circulation, ferrous iron is oxidized to ferric iron by hephaestin and then binds to transferrin for transport to various tissues, including the bone marrow for hemoglobin synthesis.[2][3]

Experimental Protocols

The following protocols provide a framework for inducing iron-deficiency anemia in animal models and for the subsequent treatment with this compound.

Protocol 1: Induction of Iron-Deficiency Anemia in Rats

This protocol is adapted from studies using low-iron diets to induce anemia.

Materials:

-

Weanling male Sprague-Dawley or Wistar rats (4-5 weeks old)

-

Standard rodent chow (for control group)

-

Low-iron diet (e.g., AIN-93G with low iron content)

-

Animal caging and husbandry supplies

-

Blood collection supplies (e.g., capillary tubes, EDTA tubes)

-

Hemoglobinometer or hematology analyzer

Procedure:

-

Acclimatization: Acclimate rats for one week on a standard diet.

-

Group Allocation: Randomly divide rats into a control group (standard diet) and an anemic model group (low-iron diet).

-

Anemia Induction: Feed the anemic model group the low-iron diet for 4-6 weeks.

-

Monitoring: Monitor body weight and food intake weekly. At the end of the induction period, collect blood samples to confirm anemia (Hemoglobin < 10 g/dL).

Protocol 2: Induction of Iron-Deficiency Anemia in Mice

This protocol is adapted from studies using a low-iron diet to induce anemia in mice.

Materials:

-

Weanling male BALB/c or C57BL/6 mice (3-4 weeks old)

-

Standard rodent chow

-

Low-iron diet

-

Animal caging and husbandry supplies

-

Blood collection supplies

-

Hemoglobinometer or hematology analyzer

Procedure:

-

Acclimatization: Acclimate mice for one week on a standard diet.

-

Group Allocation: Randomly divide mice into a control group and an anemic model group.

-

Anemia Induction: Feed the anemic model group the low-iron diet for 4-8 weeks.

-

Monitoring: Monitor body weight and food intake. Confirm anemia by measuring hemoglobin levels.

Protocol 3: Treatment with this compound

This protocol outlines the oral administration of this compound to anemic animal models.

Materials:

-

Anemic rats or mice (from Protocol 1 or 2)

-

This compound

-

Vehicle for administration (e.g., sterile water, 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Syringes

-

Analytical balance

Procedure:

-

Preparation of Dosing Solution: Prepare a fresh solution or suspension of this compound in the chosen vehicle at the desired concentration. Ensure the solution is homogenous before each administration.

-

Dosage: The dosage of this compound can vary. A common approach is to administer a dose equivalent to a therapeutic human dose, adjusted for the animal's body surface area. A study in rats used a combination of 5-aminolevulinic acid and this compound administered via gastric gavage at a dose of 157 mg/kg for the this compound component.[4][5]

-

Administration: Administer the prepared this compound solution or suspension orally via gavage once daily for the duration of the treatment period (e.g., 2-4 weeks).

-

Control Groups: Include a vehicle control group (anemic animals receiving only the vehicle) and a positive control group (e.g., anemic animals receiving a standard iron supplement like ferrous sulfate).

-

Monitoring: Continue to monitor body weight and food intake. Collect blood samples at regular intervals (e.g., weekly) to assess hematological parameters.

-

Terminal Procedures: At the end of the treatment period, collect terminal blood samples and tissues (liver, spleen) for further analysis.

Experimental Workflow

Data Presentation

The following tables present representative data from a study on ferric citrate in a rat model of iron-deficiency anemia. While not this compound, the data provides a strong indication of the expected therapeutic effects of a bioavailable oral iron supplement.

Table 1: Hematological Parameters in a Rat Model of Iron-Deficiency Anemia Treated with Ferric Citrate

| Parameter | Normal Control | Anemia Control | Ferric Citrate Treated |

| Hemoglobin (g/dL) | 14.2 ± 0.5 | 8.5 ± 0.7 | 13.8 ± 0.6 |

| Hematocrit (%) | 42.5 ± 1.8 | 28.1 ± 2.2 | 41.7 ± 1.9 |

| Red Blood Cell Count (x10^6/µL) | 7.5 ± 0.4 | 5.2 ± 0.5 | 7.3 ± 0.4 |

| Mean Corpuscular Volume (fL) | 56.7 ± 1.5 | 54.0 ± 1.8 | 57.1 ± 1.6 |

| Mean Corpuscular Hemoglobin (pg) | 18.9 ± 0.6 | 16.3 ± 0.7 | 18.9 ± 0.5 |

| Data are presented as mean ± standard deviation. Data is representative of expected outcomes. |

Table 2: Iron Status Parameters in a Rat Model of Iron-Deficiency Anemia Treated with Ferric Citrate

| Parameter | Normal Control | Anemia Control | Ferric Citrate Treated |

| Serum Iron (µg/dL) | 155 ± 25 | 65 ± 15 | 145 ± 20 |

| Serum Ferritin (ng/mL) | 150 ± 30 | 30 ± 10 | 130 ± 25 |

| Transferrin Saturation (%) | 35 ± 5 | 10 ± 3 | 32 ± 4 |

| Data are presented as mean ± standard deviation. Data is representative of expected outcomes. |

Key Experimental Methodologies

Hematological Analysis

Blood samples should be collected in EDTA-containing tubes to prevent coagulation. A complete blood count (CBC) can be performed using an automated hematology analyzer calibrated for the specific animal species. Key parameters to measure include hemoglobin (Hb), hematocrit (Hct), red blood cell (RBC) count, mean corpuscular volume (MCV), and mean corpuscular hemoglobin (MCH).

Iron Status Analysis

Serum should be separated from clotted blood samples for the analysis of iron status.

-

Serum Iron and Total Iron Binding Capacity (TIBC): These can be measured using colorimetric assay kits. Transferrin saturation can be calculated as (Serum Iron / TIBC) x 100.

-

Serum Ferritin: Species-specific ELISA kits are available for the quantitative measurement of serum ferritin.

Histological Analysis

At the end of the study, the liver and spleen should be collected and fixed in 10% neutral buffered formalin. Paraffin-embedded tissue sections can be stained with Hematoxylin and Eosin (H&E) to assess general morphology and with Perls' Prussian blue to visualize iron deposits. In iron-deficiency anemia, a depletion of iron stores in the liver and spleen is expected, which should be replenished after successful iron therapy.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the efficacy of this compound in animal models of iron-deficiency anemia. The use of a low-iron diet model is a well-established method for inducing anemia, and the subsequent treatment protocol allows for a thorough evaluation of the therapeutic potential of this compound. The expected outcomes include the normalization of hematological parameters and the replenishment of iron stores, which can be quantified through various biochemical and histological techniques. These studies are crucial for the preclinical development of new and improved iron supplementation therapies.